![molecular formula C11H20O3 B14144212 (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol CAS No. 545882-64-2](/img/structure/B14144212.png)
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol: is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by its unique spiro structure, which includes a butyl group and a dioxaspiro ring system. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted dioxaspiro compound with methanol in the presence of a catalyst . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)ethanol
- (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)propane
- (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)butane
Uniqueness
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is unique due to its specific spiro structure and the presence of a methanol group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
545882-64-2 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
(7-butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-10-8-13-11(14-10)5-9(6-11)7-12/h9-10,12H,2-8H2,1H3 |
Clave InChI |
JZJFLVYCIGLUPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1COC2(O1)CC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



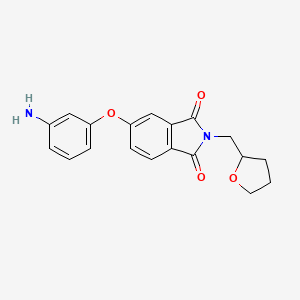
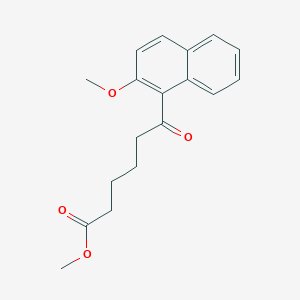
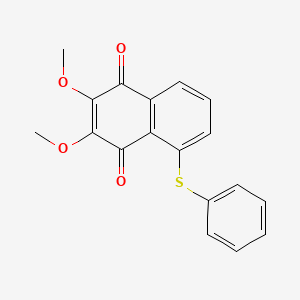
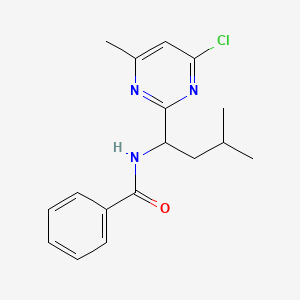


![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
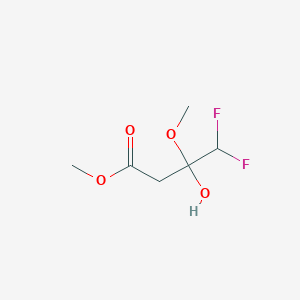
![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)

